molecular formula C10H13NO3S B13260663 2-[2-(Oxan-3-yl)-1,3-thiazol-4-yl]acetic acid

2-[2-(Oxan-3-yl)-1,3-thiazol-4-yl]acetic acid

Cat. No.: B13260663
M. Wt: 227.28 g/mol
InChI Key: KPQSUGSYLBNCBB-UHFFFAOYSA-N
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Description

2-[2-(Oxan-3-yl)-1,3-thiazol-4-yl]acetic acid is a compound that features a thiazole ring, which is a five-membered heterocyclic motif comprising sulfur and nitrogen atoms. Thiazole rings are significant platforms in various medicinally relevant molecules due to their aromatic properties and reactive positions . The oxan-3-yl group adds further complexity and potential reactivity to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Oxan-3-yl)-1,3-thiazol-4-yl]acetic acid typically involves the formation of the thiazole ring followed by the introduction of the oxan-3-yl group. One common method involves the reaction of thiosemicarbazide with α-haloketones to form the thiazole ring. The oxan-3-yl group can be introduced through nucleophilic substitution reactions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions would be tailored to maximize the purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[2-(Oxan-3-yl)-1,3-thiazol-4-yl]acetic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

2-[2-(Oxan-3-yl)-1,3-thiazol-4-yl]acetic acid has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-[2-(Oxan-3-yl)-1,3-thiazol-4-yl]acetic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(Oxan-3-yl)-1,3-thiazol-4-yl]acetic acid is unique due to the presence of both the oxan-3-yl group and the thiazole ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H13NO3S

Molecular Weight

227.28 g/mol

IUPAC Name

2-[2-(oxan-3-yl)-1,3-thiazol-4-yl]acetic acid

InChI

InChI=1S/C10H13NO3S/c12-9(13)4-8-6-15-10(11-8)7-2-1-3-14-5-7/h6-7H,1-5H2,(H,12,13)

InChI Key

KPQSUGSYLBNCBB-UHFFFAOYSA-N

Canonical SMILES

C1CC(COC1)C2=NC(=CS2)CC(=O)O

Origin of Product

United States

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